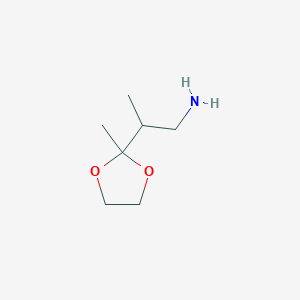
2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine is an organic compound with the molecular formula C8H17NO2 It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine typically involves the reaction of 2-methyl-1,3-dioxolane with a suitable amine. One common method is the reductive amination of 2-methyl-1,3-dioxolane-2-carbaldehyde with propan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine involves its interaction with specific molecular targets. The dioxolane ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-1,3-dioxolan-2-yl)-2-propanol
- 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol
- Ethyl 2-methyl-1,3-dioxolane-2-acetate
Uniqueness
2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine is unique due to its amine functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of the dioxolane ring also contributes to its stability and versatility in various chemical reactions .
Biological Activity
2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features, including a dioxolane ring and an amine group. These functional groups facilitate various molecular interactions, making the compound a potential candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₄N₂O₂. The presence of the dioxolane ring contributes to its reactivity and ability to engage in hydrogen bonding and electrostatic interactions with biological targets.
The biological activity of this compound primarily involves its interactions with enzymes and receptors. The compound can modulate various biochemical pathways through:
- Hydrogen bonding : The dioxolane ring can form hydrogen bonds with specific amino acid residues in target proteins.
- Electrostatic interactions : The amine group can participate in ionic interactions with negatively charged groups on proteins.
These interactions can influence cellular processes, including enzyme activity and signal transduction pathways.
1. Enzyme Inhibition
Research has indicated that compounds similar to this compound exhibit inhibitory activity against Class I PI3K enzymes, particularly the PI3K-a isoform. This inhibition is crucial for developing treatments for various diseases, including cancer and inflammatory conditions .
2. Drug Development
The compound serves as a scaffold for designing novel therapeutics. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets. Ongoing studies are exploring its potential as a precursor in drug synthesis.
3. Biochemical Pathway Studies
Due to its ability to interact with biomolecules, this compound is utilized in research to investigate biochemical pathways and enzyme activities. It serves as a probe to elucidate mechanisms underlying various physiological processes.
Case Studies and Research Findings
Several studies have explored the biological activities associated with compounds related to this compound:
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine |
InChI |
InChI=1S/C7H15NO2/c1-6(5-8)7(2)9-3-4-10-7/h6H,3-5,8H2,1-2H3 |
InChI Key |
OGKCOKRTPXLJTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1(OCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















